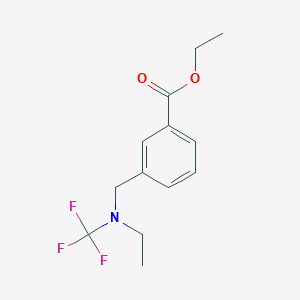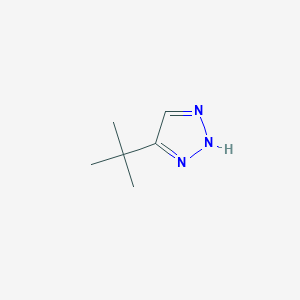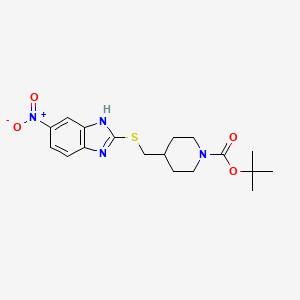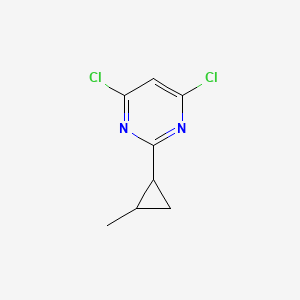
4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 2-methylcyclopropyl group at position 2. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 2-methylcyclopropylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and organic solvents like DMF or THF.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Dihydropyrimidines.
科学的研究の応用
4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to changes in cellular processes. For example, it may inhibit DNA synthesis by interfering with pyrimidine metabolism . The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
類似化合物との比較
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4,6-Dichloro-5-(2-chlorophenyl)-2-(2-methylcyclopropyl)pyrimidine
- 2,4-Dichloro-6-methylpyrimidine
Comparison: 4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain substitution reactions compared to its analogs. Additionally, its specific substitution pattern allows for targeted interactions in biological systems, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
617716-34-4 |
|---|---|
分子式 |
C8H8Cl2N2 |
分子量 |
203.07 g/mol |
IUPAC名 |
4,6-dichloro-2-(2-methylcyclopropyl)pyrimidine |
InChI |
InChI=1S/C8H8Cl2N2/c1-4-2-5(4)8-11-6(9)3-7(10)12-8/h3-5H,2H2,1H3 |
InChIキー |
BZDWKIUEJSALAW-UHFFFAOYSA-N |
正規SMILES |
CC1CC1C2=NC(=CC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


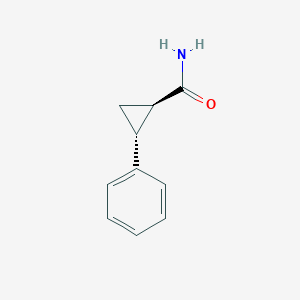
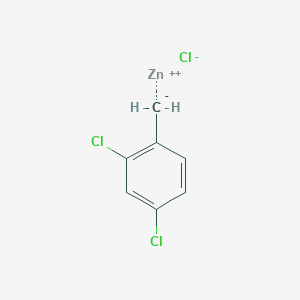
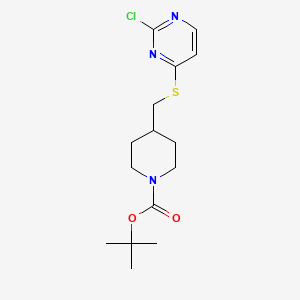
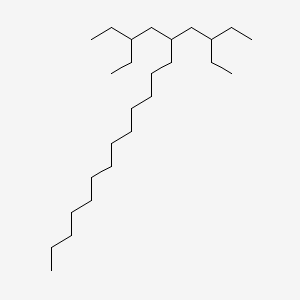
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)
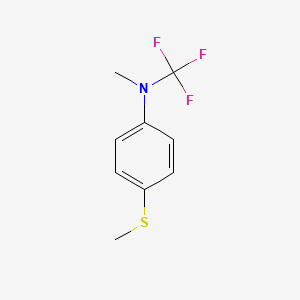
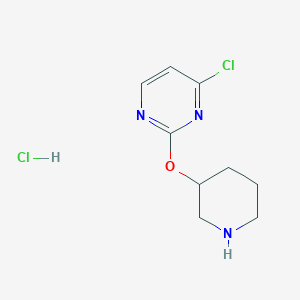
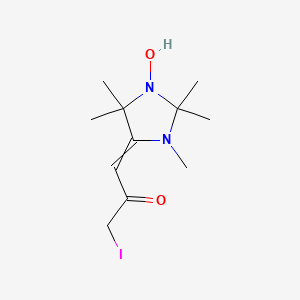

![2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B13964061.png)
![5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13964069.png)
